5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
Overview
Description
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound with the molecular formula C8H9BrN2 It is a derivative of naphthyridine, characterized by the presence of a bromine atom at the 5th position and a tetrahydro structure, which means it contains partially saturated rings
Mechanism of Action
Result of Action
The primary result of the action of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is the inhibition of bacterial growth . By disrupting the fatty acid synthesis pathway, the compound prevents bacteria from producing necessary components for their cell membranes. This leads to an inability for the bacteria to grow and proliferate, making this compound a potential antibacterial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-1,8-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The tetrahydro ring can be oxidized to form more aromatic naphthyridine derivatives, while reduction reactions can further saturate the ring system.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-naphthyridine derivative, while oxidation might produce a more aromatic naphthyridine compound.
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,8-naphthyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine: Similar structure but with the bromine atom at a different position, which can affect its reactivity and biological activity.
1,8-Naphthyridine: Fully aromatic and lacks the tetrahydro structure, leading to different chemical and physical properties.
Uniqueness
5-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the combination of its bromine substitution and partially saturated ring system. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTUKWQXFDIKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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